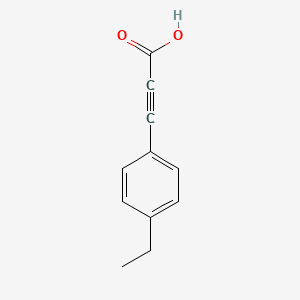
3-(4-Ethylphenyl)prop-2-ynoic acid
描述
3-(4-Ethylphenyl)prop-2-ynoic acid is a useful research compound. Its molecular formula is C11H10O2 and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Ethylphenyl)prop-2-ynoic acid, also known as ethyl 4-phenylpropiolate, is an organic compound that has garnered attention for its potential biological activities. With a molecular formula of C12H12O2 and a molecular weight of 188.23 g/mol, this compound features a propyne moiety attached to a para-ethyl-substituted phenyl group. Its unique structure suggests various interactions with biological systems, leading to its investigation in antimicrobial and anti-inflammatory domains.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures often possess the ability to inhibit the growth of various pathogens. For instance, the compound's interaction with bacterial cell membranes may disrupt their integrity, leading to cell death.
Case Study : A study by Smolecule reported that this compound demonstrated effective antimicrobial properties against common foodborne pathogens such as E. coli and Staphylococcus aureus .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. The presence of the ethyl group on the phenyl ring may enhance its lipophilicity, allowing better penetration into biological membranes and interactions with inflammatory pathways.
Research Findings : In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets. Molecular docking studies suggest that it may bind to enzymes involved in inflammation and microbial metabolism.
Molecular Docking Studies : Using computational models, researchers have identified potential binding sites on target proteins, indicating how the compound could modulate their activity .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-(4-Methylphenyl)prop-2-ynoic acid | Methyl group on phenyl ring | Antimicrobial |
| 3-(4-Isopropylphenyl)prop-2-ynoic acid | Isopropyl group on phenyl ring | Anti-inflammatory |
| 3-(4-tert-butylphenyl)prop-2-ynoic acid | tert-butyl group on phenyl ring | Potential anticancer activity |
The presence of the ethyl group in this compound may enhance its pharmacological profile compared to these related compounds, potentially leading to distinct therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves the following methods:
- Starting Materials : The synthesis begins with para-nitrobenzaldehyde and propargyl alcohol.
- Reaction Conditions : The reaction is carried out under basic conditions, often using sodium hydride as a base.
- Purification : The product is purified through recrystallization or chromatography techniques.
属性
IUPAC Name |
3-(4-ethylphenyl)prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-6H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXWPFGDNUPJJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















